3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride
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Overview
Description
3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 g/mol . This compound is known for its unique structure, which combines a pyridine ring with a piperidine moiety, making it a valuable intermediate in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-methylpyridine, interact with enzymes like collagenase 3 and stromelysin-1 . These enzymes play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
Based on its structural similarity to other pyridine derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Given its potential interaction with enzymes like collagenase 3 and stromelysin-1, it may influence pathways related to extracellular matrix remodeling .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on its potential interaction with enzymes like collagenase 3 and stromelysin-1, it may influence cellular processes related to extracellular matrix remodeling .
Action Environment
Like most chemical compounds, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other interacting molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride typically involves the reaction of 3-methyl-2-pyridinol with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and high throughput. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpyridine: A derivative of pyridine with hydroxyl and methyl groups.
2-Amino-4-(1-piperidine)pyridine: A piperidine derivative with potential pharmacological applications.
Uniqueness
3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride is unique due to its combination of a pyridine ring and a piperidine moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-2-piperidin-3-yloxypyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9-4-2-7-13-11(9)14-10-5-3-6-12-8-10;/h2,4,7,10,12H,3,5-6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPHADJYKNJZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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